molecular formula C14H10Cl4 B12665275 Benzene, 1,1'-(2,2-dichloroethylidene)bis[chloro- CAS No. 27013-25-8

Benzene, 1,1'-(2,2-dichloroethylidene)bis[chloro-

Katalognummer: B12665275
CAS-Nummer: 27013-25-8
Molekulargewicht: 320.0 g/mol
InChI-Schlüssel: DZMBRVBUZCHZOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is an organochlorine compound with the molecular formula C18H20Cl2. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is also referred to by several other names, including Ethane, 1,1-dichloro-2,2-bis(p-ethylphenyl)- and Di(p-ethylphenyl)dichloroethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] typically involves the reaction of ethylbenzene with chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the chlorination process. The resulting product is then purified through various methods such as distillation and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient chlorination of ethylbenzene, producing large quantities of the desired compound. The process is optimized to ensure high yield and purity, with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: This compound is studied for its effects on biological systems, including its potential as a pesticide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular signaling and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

27013-25-8

Molekularformel

C14H10Cl4

Molekulargewicht

320.0 g/mol

IUPAC-Name

1-chloro-2-[2,2-dichloro-1-(2-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H10Cl4/c15-11-7-3-1-5-9(11)13(14(17)18)10-6-2-4-8-12(10)16/h1-8,13-14H

InChI-Schlüssel

DZMBRVBUZCHZOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.